9-cis-Retinoate

Nuclear Receptor Pharmacology Receptor Binding Assay Retinoid Biology

9-cis-Retinoate (the conjugate base of 9-cis-retinoic acid; alitretinoin) is an endogenous geometric isomer of retinoic acid that functions as a pan-retinoid receptor agonist. Unlike all-trans-retinoic acid (ATRA), which binds exclusively to retinoic acid receptors (RARs), 9-cis-retinoate engages both RARs and retinoid X receptors (RXRs) with high affinity.

Molecular Formula C20H27O2-
Molecular Weight 299.4 g/mol
Cat. No. B1242250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-Retinoate
Molecular FormulaC20H27O2-
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8-,16-14+
InChIKeySHGAZHPCJJPHSC-ZVCIMWCZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-cis-Retinoate: Baseline Identity, Receptor Engagement Profile, and Procurement-Relevant Specifications


9-cis-Retinoate (the conjugate base of 9-cis-retinoic acid; alitretinoin) is an endogenous geometric isomer of retinoic acid that functions as a pan-retinoid receptor agonist. Unlike all-trans-retinoic acid (ATRA), which binds exclusively to retinoic acid receptors (RARs), 9-cis-retinoate engages both RARs and retinoid X receptors (RXRs) with high affinity [1]. This dual-receptor activation is structurally encoded by the 9-cis configuration and underpins its distinct pharmacological profile. The compound (CAS 5300-03-8; C₂₀H₂₈O₂; MW 300.44) is supplied as a pale-yellow to yellow-orange powder with a melting point of 178–180 °C, requiring storage at −30 °C to −10 °C with protection from moisture and light . It is a vitamin A analog that inhibits cell proliferation, induces cell differentiation, and activates RARα/β/γ as well as RXRα/β/γ .

Why 9-cis-Retinoate Cannot Be Replaced by All-Trans-Retinoic Acid or 13-cis-Retinoic Acid in Target-Engagement-Critical Applications


Simple in-class substitution between retinoic acid isomers fails because the 9-cis configuration confers a unique receptor activation landscape that is not recapitulated by all-trans-retinoic acid (ATRA) or 13-cis-retinoic acid (13cRA). ATRA binds only to RARs and cannot directly activate RXR homodimer signaling pathways, while 13cRA is largely inactive at RXRs and requires in vivo isomerization to exert its effects [1]. Furthermore, the pharmacokinetic behavior of 9-cis-retinoate diverges markedly from ATRA: oral 9-cis-retinoate reaches peak plasma concentration at 15–30 min versus 60–180 min for ATRA, and unlike ATRA, its AUC increases rather than decreases upon repeat dosing, eliminating the auto-induction of metabolism that limits ATRA's clinical durability [2]. These receptor-level and pharmacokinetic differences directly translate into quantifiably distinct in vivo pharmacodynamic outcomes [3].

9-cis-Retinoate: Quantified Differentiation Against All-Trans-Retinoic Acid, 13-cis-Retinoic Acid, and RXR-Selective Analogs


Dual RAR/RXR Binding Affinity vs. ATRA Mono-Receptor Restriction

In a direct recombinant receptor binding study, 9-cis-RA bound to all three RXR subtypes (Kd = 1.4–2.4 nM) and all three RAR subtypes (Kd = 0.2–0.8 nM). In contrast, all-trans-retinoic acid (t-RA) bound solely to the RARs (Kd = 0.2–0.4 nM) and showed no measurable binding to RXRs [1]. This demonstrates that 9-cis-RA is a dual RAR/RXR ligand, whereas t-RA is RAR-restricted.

Nuclear Receptor Pharmacology Receptor Binding Assay Retinoid Biology

Functional Transactivation Selectivity: RXRE Activation Undetectable with ATRA in Yeast

In yeast cotransfection assays, which lack endogenous retinoid isomerization machinery, RXR-mediated transactivation of an RXRE-driven reporter occurred only in the presence of 9-cis-RA, not with t-RA. 9-cis-RA produced similar transactivation profiles at RARs and RXRs in both mammalian and yeast systems, whereas t-RA activated RXRs only in mammalian cells (where metabolic conversion to 9-cis-RA is possible) [1]. The ED₅₀ for RXRE activation via overexpressed RXR·RXR was 120 nM for 9-cis-RA and >1,000 nM for t-RA [2].

Transcriptional Activation Retinoid X Receptor Yeast Reporter Assay

Divergent Repeat-Dose Pharmacokinetics vs. ATRA: AUC Increase Rather Than Decrease

In nude mice, a single oral dose of 9-cis-RA produced a plasma Tmax of 15–30 min vs. 60–180 min for t-RA. Critically, upon a second dose administered 2 days later, the AUC of t-RA decreased, consistent with metabolic auto-induction, whereas the AUC of 9-cis-RA increased due to the appearance of a second plasma peak at 180 min [1]. In rhesus monkeys, plasma ATRA concentrations after 9-cis-RA administration remained below the limit of quantitation (0.1 µM), confirming that isomerization to ATRA is not a major metabolic pathway for 9-cis-RA [2].

Pharmacokinetics Oral Bioavailability Metabolic Auto-Induction

Superior In Vivo Tumor Volume Reduction vs. ATRA and 13cRA in Oral Squamous Cell Carcinoma Xenografts

In athymic nude mice bearing human oral squamous cell carcinoma (line 1483) xenografts, daily oral treatment with 9-cis retinoic acid (30 mg/kg) for 4 weeks reduced tumor volumes by 23 ± 5% (P ≤ 0.05), compared to 19 ± 3% (P ≤ 0.05) for all-trans-retinoic acid (20 mg/kg). 13-cis retinoic acid (60 mg/kg) was inactive, producing no significant tumor volume reduction [1]. Plasma concentrations of 9-cis-RA and ATRA measured 30 min post-dose were 1.48–3.67 µM and 200–490 nM, respectively, in plasma and tumors.

Xenograft Tumor Volume Head and Neck Cancer In Vivo Efficacy

Enhanced Neuroblastoma Differentiation and Apoptosis Induction vs. ATRA

In SH-SY5Y neuroblastoma cells, 9-cis-RA was more effective than other isomers at inducing morphological differentiation and inhibiting proliferation. RAR-β gene expression was more effectively induced by 9-cis-RA than by ATRA. Furthermore, a 5-day pulse of 9-cis-RA followed by 4 days without retinoid induced significant apoptosis in SH-SY5Y cells, an effect not observed with ATRA under identical conditions [1]. A comparative study confirmed that 9-cis-RA as a single agent was the most effective modulator of neuroblastoma cell behavior, exceeding both ATRA and the RXR-selective analog LG69 [2].

Neuroblastoma Differentiation Therapy Apoptosis RAR-beta Induction

Clinically Validated Topical Efficacy: Alitretinoin 0.1% Gel vs. Vehicle in Kaposi's Sarcoma

In a randomized, double-blind, vehicle-controlled Phase III trial (n = 268), topical alitretinoin (9-cis-RA) 0.1% gel produced a 35% positive response rate vs. 18% for vehicle gel (P < 0.05) in AIDS-related cutaneous Kaposi's sarcoma. In the open-label extension (n = 184), the response rate reached 49% [1]. Superiority over vehicle was maintained after adjustment for age, race, CD4+ count, and lesion burden. This represents the only retinoid with regulatory approval and Phase III evidence for this indication.

Kaposi's Sarcoma Topical Retinoid Clinical Trial Response Rate

9-cis-Retinoate: Evidence-Backed Application Scenarios for Scientific Procurement


RXR-Selective Pathway Dissection in Nuclear Receptor Research

When experimental designs require selective activation of RXR homodimers or permissive RXR heterodimers without relying on metabolic interconversion—such as in yeast two-hybrid screens, cell-free transcription assays, or RXR knockout/rescue experiments—9-cis-retinoate is the only endogenous retinoid capable of direct RXR binding at nanomolar affinity (Kd = 1.4–2.4 nM) [1]. ATRA cannot substitute as it lacks any measurable RXR binding [2], and RXR-selective synthetic analogs (e.g., LG69, SR11237) exhibit divergent transactivation profiles that may not recapitulate endogenous signaling.

In Vivo Oncology Models Requiring Sustained Retinoid Exposure Without Metabolic Tolerance

For chronic oral dosing regimens in rodent xenograft or transgenic cancer models—particularly squamous cell carcinoma, neuroblastoma, or breast cancer—9-cis-retinoate is the rational choice because its AUC increases, rather than decreases, upon repeat dosing [1]. This contrasts sharply with ATRA, which induces its own metabolism leading to progressively lower plasma exposure. At 30 mg/kg oral dosing, 9-cis-RA achieves 23% tumor volume reduction in head-and-neck SCC xenografts, exceeding the 19% achieved by ATRA at 20 mg/kg [2].

Differentiation-Apoptosis Combination Protocols in Neuroblastoma Research

9-cis-retinoate uniquely enables a pulse-washout treatment paradigm in SH-SY5Y and related neuroblastoma models: a 5-day exposure to 9-cis-RA followed by 4 days of retinoid-free culture triggers significant apoptosis, a phenomenon not observed with ATRA or RXR-selective analogs [1]. This dual differentiation-plus-apoptosis mechanism, coupled with superior RAR-β induction [2], positions 9-cis-RA as the compound of choice for developing cyclical differentiation therapy regimens.

Topical Retinoid Formulation Development and Dermatological Efficacy Benchmarking

For topical formulation development targeting hyperproliferative or neoplastic skin conditions (Kaposi's sarcoma, chronic hand dermatitis, photoaging), 9-cis-retinoate in its alitretinoin form is the only retinoid supported by Phase III randomized controlled trial data demonstrating 35–49% response rates vs. 18% for vehicle [1]. Liposomal encapsulation further enhances cellular uptake in A549 lung cancer models compared to free 9-cis-RA [2], offering a translational formulation platform. No comparable topical clinical evidence exists for ATRA or 13cRA in these indications.

Quote Request

Request a Quote for 9-cis-Retinoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.